molecular formula C13H12ClNO3S2 B2835657 3-(4-Chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-thiazolidine CAS No. 670248-05-2

3-(4-Chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-thiazolidine

Cat. No.: B2835657
CAS No.: 670248-05-2
M. Wt: 329.81
InChI Key: GYBNNSZJCAPPOA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The structure would be confirmed using spectroscopic techniques such as 1H-NMR and 13C-NMR .

Scientific Research Applications

Antiviral and Anticancer Applications

  • Synthesis and Antiviral Activity : The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid, has shown certain anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010).

  • Pro-apoptotic Indapamide Derivatives : Indapamide derivatives have demonstrated high proapoptotic activity among synthesized compounds on melanoma cell lines, suggesting potential anticancer applications (Yılmaz et al., 2015).

Anti-inflammatory and Antimicrobial Applications

  • In Vitro Antitumor Evaluation : Compounds with thiazolidinone and sulfonamide pharmacophores have shown promising broad-spectrum antitumor activity, indicating potential in cancer research (Rostom, 2006).

  • Antibacterial and Antifungal Activities : Novel derivatives incorporating sulfonamido-thiazolidinone have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting potential applications in combating microbial infections (Patel, Patel, & Patel, 2010).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the antimicrobial activity observed in similar compounds, it could be of interest in the development of new antimicrobial agents .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S2/c14-10-3-5-11(6-4-10)20(16,17)15-7-9-19-13(15)12-2-1-8-18-12/h1-6,8,13H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBNNSZJCAPPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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